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Abstract
(R,R)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the

histone acetyltransferase (HAT) domains of the homologous transcriptional co-activators,

CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1][2] Developed from

an initial indole-based lead compound, CPI-1612 emerged from a focused lead optimization

campaign that replaced the indole scaffold with an aminopyridine core, leading to significant

improvements in potency, solubility, and pharmacokinetic properties.[1][2] As an acetyl-CoA

competitive inhibitor, CPI-1612 effectively suppresses histone acetylation, notably at H3K27,

leading to anti-tumor activity in preclinical models of hematological malignancies.[1][3][4] This

document provides an in-depth technical overview of the discovery, synthesis, mechanism of

action, and biological characterization of (R,R)-CPI-1612.

Discovery and Lead Optimization
The development of CPI-1612 began with the identification of an indole-based lead compound,

referred to as compound 3.[1] While this initial compound demonstrated activity against

EP300/CBP, it possessed suboptimal potency, solubility, and oral bioavailability, necessitating

further medicinal chemistry efforts.[1]

A systematic structure-activity relationship (SAR) study was undertaken, which led to the key

discovery of an aminopyridine scaffold as a superior replacement for the original indole core.[1]
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[5] This substitution resulted in compound 12, which showed marked improvements in potency

and physicochemical properties.[3] Further optimization of this new aminopyridine series,

focusing on the phenethylamine side chain, culminated in the identification of CPI-1612 (also

referred to as compound 17 in the primary literature).[3][5] This optimized molecule exhibited

superior potency in a range of biochemical and cellular assays, favorable pharmacokinetic

profiles in multiple species, and potent in vivo efficacy.[1][3]
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Figure 1: Discovery workflow of (R,R)-CPI-1612.
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Synthesis of (R,R)-CPI-1612
The specific, step-by-step synthesis of (R,R)-CPI-1612 is detailed in the supplementary

information of the primary discovery publication.[5] The process involves the construction of the

core aminopyridine ring, followed by the coupling of the chiral side chains. The synthesis is

designed to produce the specific (R,R) stereoisomer, which is the active enantiomer.

While the detailed protocol from the primary literature is not publicly available, a generalized

synthetic approach based on related pyrazole and pyridine chemistries can be inferred. The

synthesis would logically proceed through the formation of a key aminopyridine intermediate,

which is then elaborated through amide coupling reactions with the appropriate chiral amines to

install the final side chains.
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Figure 2: High-level generalized synthesis workflow.
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Mechanism of Action
(R,R)-CPI-1612 functions as a competitive inhibitor with respect to the cofactor acetyl

coenzyme A (AcCoA) at the HAT domains of EP300 and CBP.[4] These enzymes are critical

transcriptional co-regulators that catalyze the transfer of an acetyl group from AcCoA to lysine

residues on histone tails (e.g., H3K18 and H3K27) and other non-histone proteins.[1][3] The

acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin

structure (euchromatin), which facilitates gene transcription.

By blocking the HAT activity of EP300/CBP, CPI-1612 prevents histone acetylation, leading to

the maintenance of a condensed chromatin state (heterochromatin) at specific gene loci. This

results in the suppression of transcription of key oncogenes, thereby inhibiting cancer cell

proliferation and survival.[1][3]
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Figure 3: Mechanism of action of (R,R)-CPI-1612.

Quantitative Data Summary
Table 1: Biochemical and Cellular Potency

Target/Assay IC50 / EC50 (nM) Reference(s)

EP300 HAT (Enzymatic Assay) 8.0 - 8.1 [6][7]

Full-Length EP300 <0.5

Full-Length CBP 2.9

H3K18Ac Reduction (Cellular) 14 [7]

JEKO-1 Cell Proliferation <7.9 [7]
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Table 2: Selectivity and Off-Target Profile
Target IC50 (µM) Reference(s)

hERG Binding 10.4

CYP2C8 Inhibition 1.9

CYP2C19 Inhibition 2.7

Other HATs (Tip60, PCAF, etc.) No significant activity [7]

Table 3: Pharmacokinetic Parameters
Species Route

Dose
(mg/kg)

T1/2 (h)
Clearanc
e (L/h/kg)

Vss
(L/kg)

F (%)

Mouse IV 1 0.98 3.8 2.0 -

PO 5 - - - 79

Dog IV 0.5 5.5 0.42 3.7 -

PO 1.0 - - - 71

Rat IV 1.0 1.2 2.6 1.8 -

PO 5.0 - - - 9

Table 4: In Vivo Efficacy
Model Cell Line

Dose &
Schedule

Outcome Reference(s)

Mantle Cell

Lymphoma

Xenograft

JEKO-1
0.5 mg/kg PO

BID

67% Tumor

Growth Inhibition

(TGI)

[1][3]

Key Experimental Protocols
Detailed experimental protocols are proprietary and can be found in the primary publication and

its supporting materials.[5] Below are representative methodologies for the key assays used to

characterize (R,R)-CPI-1612.
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EP300/CBP HAT Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the enzymatic activity of the HAT domain.

Principle: A biotinylated histone peptide substrate is captured by streptavidin-coated SPA

beads. The recombinant EP300 or CBP enzyme incorporates a radiolabeled acetyl group

from [3H]-Acetyl-CoA onto the peptide. The proximity of the radioisotope to the scintillant in

the bead generates a light signal that is proportional to enzyme activity.

General Protocol:

Reactions are set up in a 384-well plate containing assay buffer, the histone peptide

substrate, and varying concentrations of the test inhibitor (CPI-1612).

The enzymatic reaction is initiated by adding a mixture of the EP300/CBP enzyme and

[3H]-Acetyl-CoA.

The plate is incubated to allow the reaction to proceed.

The reaction is quenched, and the streptavidin-coated SPA beads are added.

After a further incubation period to allow for peptide capture, the plate is read on a

scintillation counter to measure the light output.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Histone Acetylation Meso Scale Discovery
(MSD) Assay
This cell-based assay measures the level of a specific histone acetylation mark (e.g., H3K18Ac

or H3K27ac) within cells after inhibitor treatment.

Principle: This is a solid-phase sandwich immunoassay. Cells are lysed, and the total histone

proteins are captured on a plate pre-coated with an antibody against total histone H3. A

second, detection antibody that specifically recognizes the acetylated lysine residue (e.g.,

anti-H3K27ac) and is conjugated to an electrochemiluminescent label (SULFO-TAG™) is
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then added. Application of an electric current to the plate stimulates light emission from the

label, which is quantified.

General Protocol:

Cancer cell lines (e.g., HCT116 or JEKO-1) are seeded in 96-well plates and allowed to

adhere.

Cells are treated with a dilution series of CPI-1612 for a specified time (e.g., 2 hours).

The cells are then lysed directly in the wells.

The lysate is transferred to the MSD plate coated with capture antibody and incubated.

After washing, the SULFO-TAG™ labeled detection antibody is added and incubated.

Following a final wash, read buffer is added, and the plate is read on an MSD instrument.

EC50 values are determined from the dose-response curve.

JEKO-1 Mantle Cell Lymphoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of CPI-1612.

Principle: Human mantle cell lymphoma cells (JEKO-1) are implanted into

immunocompromised mice. Once tumors are established, the mice are treated with the test

compound, and tumor growth is monitored over time.

General Protocol:

JEKO-1 cells are injected subcutaneously into the flank of immunodeficient mice (e.g.,

NOD/SCID).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into vehicle control and treatment groups.

CPI-1612 is formulated for oral administration (e.g., in corn oil) and administered to the

treatment group, typically twice daily (BID).
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Tumor volume and body weight are measured regularly (e.g., twice weekly) for the

duration of the study (e.g., 4 weeks).

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by

comparing the change in tumor volume in the treated group to the vehicle control group.

Pharmacodynamic markers, such as H3K18Ac or H3K27Ac levels in tumor or surrogate

tissues, may also be assessed.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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